molecular formula C13H16BrNO2 B13997712 Methyl 1-(3-bromophenyl)piperidine-3-carboxylate

Methyl 1-(3-bromophenyl)piperidine-3-carboxylate

Cat. No.: B13997712
M. Wt: 298.18 g/mol
InChI Key: WMPDDEPWZFLPBW-UHFFFAOYSA-N
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Description

Methyl 1-(3-bromophenyl)piperidine-3-carboxylate is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a bromophenyl group attached to the piperidine ring, which is further esterified with a methyl group at the carboxylate position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-bromophenyl)piperidine-3-carboxylate typically involves the reaction of 3-bromobenzylamine with methyl 3-piperidinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-bromophenyl)piperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, using palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig coupling.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Palladium catalysts, bases like potassium carbonate, solvents like DMF or THF.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Methyl 1-(3-bromophenyl)piperidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drugs targeting neurological disorders and other medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 1-(3-bromophenyl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar or charged residues. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Methyl 1-(3-bromophenyl)piperidine-3-carboxylate can be compared with other piperidine derivatives, such as:

    Methyl 1-(2-bromophenyl)piperidine-3-carboxylate: Similar structure but with the bromine atom at the 2-position, which may affect its reactivity and binding properties.

    Methyl 1-(4-bromophenyl)piperidine-3-carboxylate: Bromine atom at the 4-position, leading to different steric and electronic effects.

    Methyl 1-(3-chlorophenyl)piperidine-3-carboxylate: Chlorine instead of bromine, resulting in different chemical reactivity and biological activity.

Properties

Molecular Formula

C13H16BrNO2

Molecular Weight

298.18 g/mol

IUPAC Name

methyl 1-(3-bromophenyl)piperidine-3-carboxylate

InChI

InChI=1S/C13H16BrNO2/c1-17-13(16)10-4-3-7-15(9-10)12-6-2-5-11(14)8-12/h2,5-6,8,10H,3-4,7,9H2,1H3

InChI Key

WMPDDEPWZFLPBW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCN(C1)C2=CC(=CC=C2)Br

Origin of Product

United States

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